2-methylpropanecarbonyl isocyanate
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Overview
Description
2-Methylpropanecarbonyl isocyanate is an organic compound with the molecular formula C6H9NO2. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. This compound is used in various fields of research and industry due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylpropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-methylpropanecarbonyl chloride with sodium azide, followed by thermal decomposition to yield the isocyanate. Another method includes the reaction of 2-methylpropanecarbonyl amine with phosgene .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method is widely used despite the toxicity of phosgene, due to its efficiency and high yield. Non-phosgene methods, such as the thermal decomposition of carbamates, are also being explored to reduce environmental and health risks .
Chemical Reactions Analysis
Types of Reactions: 2-Methylpropanecarbonyl isocyanate undergoes various chemical reactions, including nucleophilic attack, electrophilic addition, and oxidation. It can react with water to form carbamic acid, which then decomposes to form an amine and carbon dioxide .
Common Reagents and Conditions:
Nucleophilic Attack: Reagents such as alcohols, amines, and water can attack the isocyanate group, leading to the formation of carbamates, ureas, and amines, respectively.
Electrophilic Addition: Electrophiles can add to the isocyanate group, forming substituted products.
Oxidation: Oxidizing agents can convert the isocyanate to other functional groups
Major Products:
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Scientific Research Applications
2-Methylpropanecarbonyl isocyanate is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It is used in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is used in the production of polyurethanes, coatings, adhesives, and foams .
Mechanism of Action
The mechanism of action of 2-methylpropanecarbonyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This leads to the formation of carbamates, ureas, and amines, respectively. The reaction mechanism typically involves the formation of a tetrahedral intermediate, followed by rearrangement and elimination steps .
Comparison with Similar Compounds
2-Methylpropanecarbonyl isocyanate can be compared with other isocyanates such as:
Methyl isocyanate: Similar in structure but with a simpler alkyl group.
Phenyl isocyanate: Contains an aromatic ring, making it more stable and less reactive.
Hexamethylene diisocyanate: A diisocyanate used in the production of polyurethanes, with two isocyanate groups .
Uniqueness: this compound is unique due to its branched alkyl group, which influences its reactivity and physical properties. This makes it suitable for specific applications where other isocyanates may not be as effective .
Properties
CAS No. |
4558-63-8 |
---|---|
Molecular Formula |
C5H7NO2 |
Molecular Weight |
113.1 |
Purity |
75 |
Origin of Product |
United States |
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